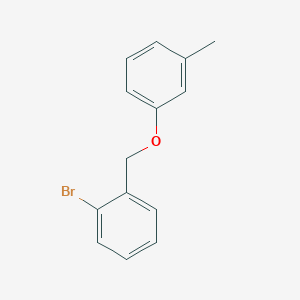

2-Bromobenzyl-(3-methylphenyl)ether

Description

BenchChem offers high-quality 2-Bromobenzyl-(3-methylphenyl)ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromobenzyl-(3-methylphenyl)ether including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-[(3-methylphenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLFVXUMVVQPGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 2-Bromobenzyl-(3-methylphenyl)ether

An In-Depth Technical Guide for Drug Development Professionals[1]

Abstract

This technical guide provides a comprehensive analysis of 2-Bromobenzyl-(3-methylphenyl)ether (CAS: 411238-70-5), a critical intermediate in the synthesis of pharmacologically active small molecules.[1] Designed for medicinal chemists and process engineers, this document details the compound's structural identity, physicochemical parameters, synthetic pathways, and reactivity profiles.[1] Special emphasis is placed on handling protocols for lipophilic aryl halides and the strategic utilization of the bromine handle in palladium-catalyzed cross-coupling reactions.[1]

Part 1: Chemical Identity & Structural Analysis[1]

The precise identification of this ether is paramount, as positional isomers (e.g., 3-bromo or 4-methyl variants) exhibit vastly different reactivity and biological profiles.[1]

Systematic Name (IUPAC): 1-((2-Bromobenzyl)oxy)-3-methylbenzene

Common Name: 2-Bromobenzyl m-tolyl ether

CAS Registry Number: 411238-70-5

Molecular Formula:

Structural Descriptors:

-

SMILES: Cc1cccc(Oc2ccccc2Br)c1 (Note: This SMILES represents the connectivity; specific isomeric SMILES: CC1=CC(OCC2=CC=CC=C2Br)=CC=C1)[1]

-

InChI Key: Unique hash required for database verification (Predicted).

Structural Commentary

The molecule consists of a 2-bromobenzyl group linked via an ethereal oxygen to a 3-methylphenyl (m-tolyl) ring.[1]

-

The Ether Linkage: chemically robust under basic conditions but susceptible to cleavage by strong Lewis acids (e.g.,

).[1] -

The Aryl Bromide: Located at the ortho position of the benzyl ring.[1] This steric proximity to the benzylic methylene can influence the kinetics of metal-catalyzed couplings due to the "ortho effect."[1]

-

The Methyl Group: Located at the meta position of the phenoxy ring, providing a handle for metabolic oxidation (to carboxylic acid) or further electrophilic aromatic substitution.[1]

Part 2: Physicochemical Parameters[1][2][3][4][5]

The following data aggregates experimental baselines with high-confidence predictive models (ACD/Labs, EPISuite) essential for ADME profiling.

Table 1: Key Physicochemical Properties

| Property | Value (Experimental/Predicted) | Context for Drug Design |

| Physical State | Viscous Liquid / Low-Melting Solid | Likely crystallizes slowly; handle as oil in crude form.[1] |

| Boiling Point | High boiling point requires high-vacuum distillation (<1 mmHg) for purification.[1] | |

| Density | Denser than water; forms the bottom layer during aqueous workups.[1] | |

| LogP (Octanol/Water) | Highly Lipophilic .[1] Poor aqueous solubility; requires solubilizers (DMSO, PEG) for bioassays.[1] | |

| Topological Polar Surface Area (TPSA) | Low TPSA indicates high blood-brain barrier (BBB) permeability potential.[1] | |

| Flash Point | Non-flammable under standard lab conditions, but combustible.[1] | |

| pKa | N/A (Neutral) | The ether oxygen is weakly basic only in superacids.[1] |

Solubility Profile:

Part 3: Synthesis & Experimental Protocols

3.1. Primary Synthesis Route: Williamson Ether Synthesis

The most robust method for generating this ether involves the nucleophilic attack of m-cresol (3-methylphenol) on 2-bromobenzyl bromide.[1]

Reaction Scheme:

Protocol (Self-Validating System):

-

Reagent Setup: Charge a round-bottom flask with 3-methylphenol (1.0 equiv) and anhydrous Potassium Carbonate (

, 1.5 equiv) in Acetone or DMF (0.5 M concentration).-

Expert Insight: Use DMF for faster kinetics due to better solubility of the phenoxide anion, but Acetone allows for easier workup.[1]

-

-

Addition: Add 2-bromobenzyl bromide (1.05 equiv) dropwise at room temperature.

-

Control: The slight excess of the bromide ensures complete consumption of the phenol, which is harder to remove chromatographically.[1]

-

-

Reflux: Heat to reflux (

for Acetone, -

Workup: Cool, filter off inorganic salts (

). Concentrate the filtrate. Partition between-

Critical Step: The NaOH wash removes any unreacted phenol, ensuring the organic layer contains only the neutral ether and excess bromide.[1]

-

-

Purification: If necessary, purify via silica gel chromatography (100% Hexanes

5% EtOAc/Hexanes).

3.2. Visualization of Synthetic Workflow[1]

Figure 1: Step-by-step logic flow for the Williamson Ether Synthesis of the target compound.

Part 4: Reactivity & Applications in Drug Design[1]

The 2-bromo substituent is a "privileged handle" in medicinal chemistry, allowing this molecule to serve as a scaffold for library generation.[1]

4.1. Suzuki-Miyaura Cross-Coupling

The aryl bromide is highly amenable to Pd-catalyzed coupling with boronic acids.[1]

-

Catalyst System:

or -

Base:

or -

Solvent: Dioxane/Water or Toluene.[1]

-

Outcome: Replacement of the Br atom with aryl, vinyl, or alkyl groups, expanding the scaffold into biaryl ether space (common in kinase inhibitors).[1]

4.2. Ether Cleavage (Deprotection/Modification)

While the benzyl ether is generally stable, it can be cleaved using

4.3. Reactivity Logic Diagram[1]

Figure 2: Divergent reactivity pathways.[1] The Bromine handle enables coupling (Green) and lithiation (Red), while the methyl group allows oxidative functionalization (Yellow).[1]

Part 5: Handling & Safety (MSDS Summary)

Given the lipophilicity and alkylating potential of precursors, strict safety adherence is required.[1]

-

Hazards:

-

Storage:

References

-

Alchimica. (n.d.).[1] 2-Bromobenzyl-(3-methylphenyl)ether Product Page. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Benzyl phenyl ether derivatives. Retrieved from [Link]

-

Chemeo. (2025).[1][2] Predicted Properties for Bromobenzyl ethers. Retrieved from [Link][1]

Sources

Strategic Manipulation of the Benzylic C-O Bond in 2-Bromobenzyl-(3-methylphenyl)ether: Cleavage vs. Annulation

Topic: Reactivity of the benzylic C-O bond in 2-Bromobenzyl-(3-methylphenyl)ether Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary

The reactivity profile of 2-Bromobenzyl-(3-methylphenyl)ether (2-BBME) is defined by a critical dichotomy: the susceptibility of the benzylic C-O bond to heterolytic cleavage versus the potential of the ortho-bromo substituent to facilitate intramolecular cross-coupling. For drug development professionals, this molecule represents a "fork in the road" intermediate. Under acidic or reducing conditions, it functions as a latent phenol/benzyl pair (protecting group chemistry). However, under transition-metal catalysis, it serves as a privileged scaffold for the rapid assembly of tricyclic heterocycles (xanthenes/dibenzo[b,d]pyrans). This guide analyzes the mechanistic underpinnings of these divergent pathways and provides validated protocols for controlling chemoselectivity.

Structural & Electronic Analysis

The reactivity of 2-BBME is governed by the interplay between the electrophilic benzylic carbon and the nucleophilic potential of the phenoxy ring, modulated by the ortho-bromo "trigger."

The Benzylic C-O Bond (The "Weak Link")

The bond dissociation energy (BDE) of a typical benzylic C-O bond is approximately 65–70 kcal/mol , significantly lower than a typical alkyl ether (~85 kcal/mol).

-

Electronic Effect: The ortho-bromo substituent on the benzyl ring exerts a negative inductive effect (-I), theoretically destabilizing the benzylic carbocation intermediate required for SN1-type acid cleavage. However, this is often overridden by the high leaving-group ability of the phenol.

-

Substituent Effect (Phenoxy side): The 3-methyl group on the phenoxy ring is electron-donating (+I). This increases the basicity of the ether oxygen, making protonation (the first step of acid cleavage) more favorable compared to an unsubstituted phenyl ether.

The Ortho-Bromo Trigger

The bromine atom at the C2 position of the benzyl ring is not merely a bystander; it is a high-value functional handle.

-

Steric Bulk: It protects the benzylic position from immediate nucleophilic attack, requiring specific trajectory alignment for cleavage.

-

Catalytic Handle: It possesses a weak C-Br bond (~70 kcal/mol) susceptible to oxidative addition by Pd(0), enabling intramolecular reactions that preserve the C-O bond while forming a new C-C bond.

Reactivity Divergence: The Mechanistic Landscape

The fate of 2-BBME is determined by the choice of reagent, leading to two distinct chemical spaces: Degradation/Deprotection or Scaffold Construction .

Pathway A: Heterolytic Cleavage (Acid-Mediated)

Strong Lewis acids (e.g., BBr3, BCl3) or Brønsted acids (HBr) target the ether oxygen.

-

Coordination/Protonation: The Lewis acid coordinates to the ether oxygen.

-

Cleavage: The bond breaks via an SN1-like transition state, stabilized by the benzyl cation character. The 3-methylphenoxide is expelled as a leaving group.

-

Outcome: Quantitative release of 3-methylphenol and 2-bromobenzyl halide.

Pathway B: Intramolecular Direct Arylation (Pd-Catalyzed)

This is the constructive pathway. Using a Pd(0) catalyst, the molecule undergoes Intramolecular Direct Arylation .

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

C-H Activation: The Pd(II) species activates the C-H bond on the pendant phenoxy ring.

-

Regioselectivity: The 3-methyl group directs the cyclization. Cyclization at the position ortho to the methyl (C2) is sterically disfavored. Cyclization occurs preferentially at the para position relative to the methyl (C6), yielding a specific xanthene isomer.

Visualization: Reactivity Divergence

Figure 1: The mechanistic bifurcation of 2-BBME. Pathway A results in scaffold fragmentation, while Pathway B results in scaffold complexity (cyclization).

Experimental Protocols

The following protocols are designed for high fidelity and reproducibility.

Protocol A: Chemoselective Benzylic Cleavage (Lewis Acid)

Objective: To cleave the ether linkage while preserving the aromatic bromide for subsequent intermolecular coupling.

| Parameter | Specification | Rationale |

| Reagent | BCl3 (1.0 M in DCM) | BCl3 is milder than BBr3, reducing the risk of halogen exchange at the aryl bromide position. |

| Stoichiometry | 1.2 equivalents | Slight excess ensures complete complexation of the ether oxygen. |

| Temperature | -78°C to 0°C | Low temp prevents uncontrolled polymerization of the benzyl cation intermediate. |

| Quench | MeOH / NaHCO3 | Methanolysis of borates followed by base neutralization prevents phenol re-alkylation. |

Step-by-Step:

-

Dissolve 2-BBME (1.0 mmol) in anhydrous CH2Cl2 (5 mL) under Argon. Cool to -78°C.

-

Dropwise add BCl3 (1.2 mL, 1.2 mmol). The solution may turn pale yellow.

-

Stir at -78°C for 30 min, then warm to 0°C over 1 hour. Monitor by TLC (disappearance of starting material).

-

Quench by slow addition of MeOH (2 mL). Wash with sat. NaHCO3.

-

Isolate 3-methylphenol and 2-bromobenzyl chloride/alcohol via column chromatography.

Protocol B: Pd-Catalyzed Intramolecular Cyclization (Xanthene Synthesis)

Objective: To synthesize the tricyclic 3-methyl-6H-benzo[c]chromene scaffold via C-H activation.

| Parameter | Specification | Rationale |

| Catalyst | Pd(OAc)2 (5 mol%) | Robust Pd(II) source that generates Pd(0) in situ. |

| Ligand | PCy3 or P(t-Bu)3 | Electron-rich, bulky phosphines facilitate both oxidative addition and the difficult C-H activation step. |

| Base | K2CO3 or Cs2CO3 | Carbonate bases act via a Concerted Metallation-Deprotonation (CMD) mechanism. |

| Solvent | DMA or Toluene | High boiling point polar aprotic (DMA) favors the CMD pathway. |

Step-by-Step:

-

Charge a reaction vial with 2-BBME (1.0 mmol), Pd(OAc)2 (11 mg, 0.05 mmol), PCy3·HBF4 (37 mg, 0.1 mmol), and K2CO3 (276 mg, 2.0 mmol).

-

Evacuate and backfill with Argon (3x). Add anhydrous DMA (5 mL).

-

Heat to 130°C for 12–16 hours.

-

Critical Check: Monitor the formation of the cyclized product (Rf usually higher than SM due to planarity).

-

Filter through Celite, dilute with EtOAc, wash with water/brine to remove DMA.

-

Purify via silica gel chromatography.

Mechanistic Deep Dive: The Cyclization Pathway

The formation of the xanthene core involves a Concerted Metallation-Deprotonation (CMD) pathway, which is distinct from standard electrophilic aromatic substitution.

Regioselectivity Logic

The 3-methyl substituent on the phenoxy ring creates two non-equivalent ortho C-H bonds:

-

C2-H (Between Oxygen and Methyl): Sterically crowded. High energy barrier for the Pd-agostic intermediate.

-

C6-H (Para to Methyl): Sterically accessible.

-

Result: The reaction proceeds almost exclusively at C6 , yielding the 3-methyl isomer rather than the 1-methyl isomer.

Visualization: The Catalytic Cycle

Figure 2: Palladium catalytic cycle emphasizing the Concerted Metallation-Deprotonation (CMD) step required for ring closure.

References

-

Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether. Source: Journal of Catalysis (2014).[1][2] Context: Defines the baseline energetics for hydrolysis vs. hydrogenolysis of the benzylic C-O bond. [3]

-

Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes. Source: Journal of the American Chemical Society (2004). Context: The foundational work on using Pd catalysts to cyclize benzyl aryl ethers into biaryl structures (xanthenes).

-

Palladium-Catalyzed Region- and Chemoselective Reactions of 2-Bromobenzyl Bromides. Source: Tetrahedron (2020).[4][5] Context: Discusses the competition between different reactive sites in ortho-bromobenzyl systems.

-

Substituent Effects on the Benzylic Bond Dissociation Enthalpy. Source: Journal of Organic Chemistry (1996).[6] Context: Provides the theoretical basis for the stability of the benzylic radical and cation intermediates during cleavage.

Sources

- 1. Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases (Journal Article) | OSTI.GOV [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases - East China Normal University [pure.ecnu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Substituent Effects on the C-H Bond Dissociation Energy of Toluene. A Density Functional Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic effects of the bromo and methyl substituents

An In-depth Technical Guide to the Electronic Effects of Bromo and Methyl Substituents for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The judicious selection of substituents is a cornerstone of modern medicinal chemistry and materials science. Among the vast arsenal of functional groups, the bromo and methyl substituents are frequently employed to modulate the electronic properties of aromatic systems, thereby influencing reactivity, biological activity, and physicochemical characteristics. This guide provides a comprehensive analysis of the distinct electronic effects exerted by these two seemingly simple, yet profoundly different, substituents. We will delve into the interplay of inductive and resonance effects, quantify their impact using Hammett parameters, and explore the resulting consequences for aromatic substitution reactions and acidity/basicity. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals seeking to harness the electronic properties of bromo and methyl groups for rational molecular design.

Fundamental Principles: Inductive and Resonance Effects

The electronic influence of a substituent on an aromatic ring is primarily governed by two fundamental phenomena: the inductive effect and the resonance (or mesomeric) effect.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and arises from the intrinsic electronegativity of the atoms.[1][2] Electron-withdrawing groups (EWGs) pull electron density towards themselves (-I effect), while electron-donating groups (EDGs) push electron density into the ring (+I effect).[1][3] The inductive effect weakens with distance.[2][3]

-

Resonance Effect (M or R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[2][4] It requires the presence of p-orbitals on the substituent that can overlap with the p-orbitals of the aromatic system. Electron-donating groups by resonance (+M effect) typically have a lone pair of electrons that can be delocalized into the ring.[4][5] Conversely, electron-withdrawing groups by resonance (-M effect) pull π-electron density out of the ring, often due to the presence of a π-bond to an electronegative atom.[4][5]

The overall electronic character of a substituent is a net result of the interplay between its inductive and resonance effects, which can either reinforce or oppose each other.

Visualizing Inductive and Resonance Effects

The following diagram illustrates the fundamental difference in how inductive and resonance effects propagate through a substituted benzene ring.

Caption: Inductive vs. Resonance Electron Flow.

The Bromo Substituent: A Case of Competing Effects

The bromo group (-Br) presents a fascinating case where the inductive and resonance effects are in opposition.

-

Inductive Effect: Due to the high electronegativity of bromine, it exerts a strong electron-withdrawing inductive (-I) effect.[6][7] This effect polarizes the C-Br sigma bond, drawing electron density away from the aromatic ring.[1]

-

Resonance Effect: Bromine possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic π-system.[6][8] This constitutes an electron-donating resonance (+M) effect.[8] However, the overlap between the larger 4p orbital of bromine and the 2p orbital of carbon is less efficient, making this resonance effect weaker compared to that of substituents like the hydroxyl (-OH) or amino (-NH2) groups.[8]

Overall, for the bromo substituent, the strong -I effect outweighs the weaker +M effect, resulting in a net electron-withdrawing character.[6][9] This has significant consequences for the reactivity of the aromatic ring.

The Methyl Substituent: A Consistent Electron Donor

In contrast to the bromo group, the methyl substituent (-CH3) is a net electron-donating group.[10][11] Its electron-donating nature is attributed to two main factors:

-

Inductive Effect: Alkyl groups, including methyl, are considered to have a positive inductive (+I) effect, meaning they donate electron density through the sigma bond framework.[1][3][10]

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the aromatic ring. This can be considered a special type of resonance and contributes to the electron-donating character of the methyl group.[10][12]

Both the inductive effect and hyperconjugation work in the same direction, making the methyl group a consistent and effective electron-donating substituent.[10][11]

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation provides a quantitative measure of the electronic influence of a substituent on the reactivity of an aromatic ring.[13][14][15] It relates the rate or equilibrium constant of a reaction for a substituted aromatic compound to that of the unsubstituted compound through a substituent constant (σ) and a reaction constant (ρ).[13][14][15]

The substituent constant, σ, is a numerical representation of the electronic effect of a substituent at a given position (meta or para).[14]

-

Positive σ values indicate an electron-withdrawing group.

-

Negative σ values indicate an electron-donating group.

Hammett Constants for Bromo and Methyl Groups

The following table summarizes the Hammett constants for the bromo and methyl substituents at the meta and para positions.

| Substituent | σ (meta) | σ (para) |

| Bromo (-Br) | +0.393[13] | +0.232[13][16] |

| Methyl (-CH3) | -0.069[13][16] | -0.170[13][16] |

Analysis of Hammett Constants:

-

Bromo Group: The positive σ values for the bromo group at both the meta and para positions confirm its net electron-withdrawing nature.[13] The para value is less positive than the meta value, which reflects the counteracting +M effect that is only operative at the ortho and para positions.

-

Methyl Group: The negative σ values for the methyl group at both positions confirm its electron-donating character.[13] The para value is more negative than the meta value, indicating a stronger electron-donating effect at the para position, likely due to the contribution of hyperconjugation.

Impact on Aromatic Substitution Reactions

The electronic effects of the bromo and methyl substituents have a profound impact on the rate and regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring.[17][18][19] The rate of this reaction is highly sensitive to the electron density of the ring.

-

Bromo Substituent: As a net electron-withdrawing group, the bromo substituent deactivates the aromatic ring towards electrophilic attack, making the reaction slower than with unsubstituted benzene.[6][9] However, due to its +M effect, it directs incoming electrophiles to the ortho and para positions, where the resonance effect can help stabilize the carbocation intermediate (the arenium ion).[6][8] Thus, the bromo group is an ortho, para-director but a deactivator.[6]

-

Methyl Substituent: Being an electron-donating group, the methyl substituent activates the aromatic ring, making it more nucleophilic and increasing the rate of electrophilic substitution compared to benzene.[10][19] The methyl group is also an ortho, para-director because the electron-donating inductive effect and hyperconjugation stabilize the carbocation intermediate more effectively when the electrophile adds to these positions.[12]

5.1.1. Experimental Protocol: Competitive Bromination of Toluene and Benzene

A classic experiment to demonstrate the activating effect of the methyl group is the competitive bromination of an equimolar mixture of toluene and benzene.

Methodology:

-

An equimolar mixture of toluene and benzene is dissolved in a suitable inert solvent (e.g., glacial acetic acid).

-

A solution of bromine (Br2) in the same solvent is added dropwise in the presence of a Lewis acid catalyst (e.g., FeBr3) at room temperature.[17][20][21] The amount of bromine should be substoichiometric to ensure competition.

-

The reaction is stirred for a specified time and then quenched by the addition of a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.

-

The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and filtered.

-

The product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of bromobenzene and the isomeric bromotoluenes.

Expected Outcome: The analysis will show a significantly higher proportion of bromotoluenes compared to bromobenzene, demonstrating the activating effect of the methyl group. The major bromotoluene isomers will be ortho- and para-bromotoluene.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring, displacing a leaving group.[22][23][24] This reaction is facilitated by the presence of strong electron-withdrawing groups.[22][23][24]

-

Bromo Substituent: The electron-withdrawing nature of the bromo group can facilitate SNAr reactions, especially when other strong electron-withdrawing groups (like a nitro group) are also present on the ring, particularly at the ortho or para positions relative to the leaving group.[23] The bromo group itself can also act as a leaving group in some SNAr reactions.[22][25]

-

Methyl Substituent: The electron-donating methyl group deactivates the ring towards nucleophilic attack and is therefore not conducive to SNAr reactions.

5.2.1. Workflow for Assessing SNAr Reactivity

The following workflow can be used to evaluate the potential for a substituted aromatic compound to undergo SNAr.

Caption: Decision workflow for SNAr reactivity.

Influence on Acidity and Basicity

The electronic effects of substituents also modulate the acidity of phenols and benzoic acids, and the basicity of anilines.

-

Acidity: Electron-withdrawing groups increase the acidity of phenols and benzoic acids by stabilizing the resulting conjugate base (phenoxide or benzoate ion).[7][26][27][28] Conversely, electron-donating groups decrease acidity by destabilizing the conjugate base.[2][7][26]

-

Therefore, p-bromobenzoic acid is a stronger acid than benzoic acid, which in turn is a stronger acid than p-toluic acid (p-methylbenzoic acid).

-

-

Basicity: Electron-donating groups increase the basicity of anilines by increasing the electron density on the nitrogen atom, making the lone pair more available for protonation. Electron-withdrawing groups decrease basicity.

-

Thus, p-toluidine (p-methylaniline) is a stronger base than aniline, while p-bromoaniline is a weaker base.

-

Implications in Drug Design and Development

The strategic placement of bromo and methyl substituents is a powerful tool in drug design.[29][30][31][32][33]

-

Methyl Group (The "Magic Methyl"): The introduction of a methyl group can have profound effects on a drug candidate's properties.[31][33]

-

Pharmacodynamics: A methyl group can enhance binding affinity to a target protein by filling a hydrophobic pocket.[31] It can also be used to block metabolic sites, thereby increasing the drug's half-life.

-

Pharmacokinetics: The lipophilicity introduced by a methyl group can improve membrane permeability and oral absorption.[31]

-

-

Bromo Group: The bromo substituent also offers several advantages in drug design.[29][30][32]

-

Increased Potency: The bromo group can increase therapeutic activity.[29][30]

-

Metabolic Stability: Similar to the methyl group, a bromo substituent can block sites of metabolism.[30]

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding to a biological target.[30][32]

-

Bioisosteric Replacement: Bromine can sometimes serve as a bioisostere for other groups.

-

Conclusion

The bromo and methyl substituents, while both common in organic chemistry, exhibit fundamentally different electronic properties that profoundly influence the behavior of aromatic systems. The methyl group is a consistent electron-donating group, activating the ring towards electrophilic attack and increasing the basicity of adjacent functional groups. In contrast, the bromo group is a net electron-withdrawing substituent due to the dominance of its inductive effect over its weaker resonance effect, leading to deactivation in electrophilic substitution but facilitating nucleophilic substitution under certain conditions. A thorough understanding of these electronic effects, quantified by parameters such as Hammett constants, is essential for researchers in the fields of chemical synthesis, materials science, and drug development, enabling the rational design of molecules with tailored properties.

References

-

Proprep. (n.d.). Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds? Retrieved from [Link]

-

ChemEd X. (n.d.). Electron Density of Aromatic Rings - Effect of Methyl Groups. Retrieved from [Link]

-

Wikipedia. (2024). Hammett equation. Retrieved from [Link]

-

Gao, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters. Retrieved from [Link]

-

Mechanisms of Organic Reactions - Pharmacy 180. (n.d.). Hammett Equation. Retrieved from [Link]

-

Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

-

Aromatic Compounds and Their Reactions. (n.d.). Retrieved from [Link]

-

BYJU'S. (2022). Nucleophilic aromatic substitution. Retrieved from [Link]

-

chemeurope.com. (n.d.). Hammett equation. Retrieved from [Link]

-

Lumen Learning. (n.d.). Organic Chemistry II - 14.2. Examples of electrophilic aromatic substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

-

UC Research Repository. (n.d.). Electronic effects in aromatic systems. Retrieved from [Link]

-

ACS Publications. (n.d.). Molecular orbital studies of methylation effects in aromatic hydrocarbons. 1. Ab initio calculations of the structure, electronic properties and energy of toluene, 1-methylnaphthalene, and 2-methylnaphthalene. The Journal of Physical Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

ACS Publications. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Wikipedia. (2024). Electrophilic aromatic substitution. Retrieved from [Link]

-

PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

Wikipedia. (2024). Inductive effect. Retrieved from [Link]

-

Chemistry Steps. (2025). How Resonance Affects Acidity and Basicity. Retrieved from [Link]

-

PMC. (n.d.). Is there a trend in inductive effect for different alkyl groups? Retrieved from [Link]

-

ResearchGate. (2025). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

Allen. (2024). Inductive Effect- Characteristics, Types, Examples and Applications. Retrieved from [Link]

-

Odinity. (2013). Effects of Substituents on the Absorption Spectra of molecules. Retrieved from [Link]

-

ACS Publications. (n.d.). Substituent effect of the bromomethyl group. Carbon-13 magnetic resonance study. The Journal of Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

-

SciSpace. (n.d.). Spectroscopy, Substituent Effects, and Reaction Mechanisms. Retrieved from [Link]

-

PMC. (n.d.). Spectroscopic Study of the Br−+CH3I→I−+CH3Br SN2 Reaction. Retrieved from [Link]

-

CUTM Courseware. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Retrieved from [Link]

-

PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.5.3: Factor Affecting Brønsted Acidity and Basicity. Retrieved from [Link]

-

Wikipedia. (2024). Mesomeric effect. Retrieved from [Link]

-

Chemical Bonding and Organic Chemistry. (n.d.). 7.4 Structural Effects on Acidity and Basicity. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl-Containing Pharmaceuticals: Methylation in Drug Design. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Effect of bromine substitution on blue phosphorescent trans-(N-heterocyclic carbene)Pt(II) acetylide complexes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. Retrieved from [Link]

-

AdiChemistry. (n.d.). RESONANCE EFFECT OR MESOMERIC EFFECT | ILLUSTRATIONS. Retrieved from [Link]

-

YouTube. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Retrieved from [Link]

Sources

- 1. Inductive effect - Wikipedia [en.wikipedia.org]

- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 3. Inductive Effect- Characteristics, Types, Examples and Applications. [allen.in]

- 4. Mesomeric effect - Wikipedia [en.wikipedia.org]

- 5. adichemistry.com [adichemistry.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. How Resonance Affects Acidity and Basicity - Chemistry Steps [chemistrysteps.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. proprep.com [proprep.com]

- 11. Electron Density of Aromatic Rings - Effect of Methyl Groups [chemedx.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Hammett equation - Wikipedia [en.wikipedia.org]

- 14. pharmacy180.com [pharmacy180.com]

- 15. Hammett_equation [chemeurope.com]

- 16. homepages.bluffton.edu [homepages.bluffton.edu]

- 17. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 20. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. byjus.com [byjus.com]

- 23. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 27. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. jms.ump.edu.pl [jms.ump.edu.pl]

- 30. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 31. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Bromobenzyl-(3-methylphenyl)ether

Introduction

2-Bromobenzyl-(3-methylphenyl)ether is an aromatic ether that holds potential as an intermediate in the synthesis of fine chemicals and pharmaceutical agents. Its chemical structure, featuring a brominated benzyl group linked to a methylphenyl moiety via an ether bond, presents a unique combination of functional groups that dictate its stability and reactivity profile. Understanding the degradation pathways of this molecule is paramount for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of any resulting products. This guide provides a comprehensive overview of the predicted stability of 2-Bromobenzyl-(3-methylphenyl)ether and its likely degradation pathways under various stress conditions, based on established principles of organic chemistry and data from analogous structures.

Chemical Stability Profile

The stability of 2-Bromobenzyl-(3-methylphenyl)ether is primarily influenced by the ether linkage, the benzylic C-H bonds, and the carbon-bromine bond on the aromatic ring. Each of these sites represents a potential point of chemical transformation under stress conditions such as hydrolysis, oxidation, photolysis, and thermolysis.

Core Structural Features and Reactivity

-

Ether Linkage: Ether linkages are generally stable to many reagents but can be cleaved under strongly acidic conditions or through oxidative pathways. The benzylic nature of this ether makes it particularly susceptible to oxidative cleavage and hydrogenolysis.

-

Benzylic Position: The methylene bridge between the phenyl ring and the ether oxygen is a reactive site. The C-H bonds at this position can be readily oxidized to form carbonyl compounds.

-

Brominated Aromatic Ring: The carbon-bromine bond on the phenyl ring is a potential site for nucleophilic substitution and photolytic cleavage. The presence of the bromine atom can also influence the reactivity of the aromatic ring.

Forced Degradation Studies: A Predictive Overview

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[1][2] While specific experimental data for 2-Bromobenzyl-(3-methylphenyl)ether is not publicly available, we can predict its behavior under common stress conditions based on the reactivity of its functional groups.

Hydrolytic Degradation

Hydrolysis involves the reaction of the molecule with water. Ethers are generally stable to neutral and alkaline hydrolysis. However, under strongly acidic conditions, cleavage of the ether bond can occur.

-

Acidic Conditions: In the presence of a strong acid (e.g., HCl, H₂SO₄), protonation of the ether oxygen would be the initial step, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack by water or the counter-ion. This could lead to the formation of 2-bromobenzyl alcohol and 3-methylphenol. The reaction with hydroiodic acid (HI) is known to cleave benzyl phenyl ethers, yielding phenol and benzyl iodide.[3] A similar reaction with HBr could potentially occur.

-

Alkaline and Neutral Conditions: 2-Bromobenzyl-(3-methylphenyl)ether is expected to be stable under neutral and alkaline hydrolytic conditions at ambient temperatures.

Oxidative Degradation

Oxidative degradation is a likely and significant pathway for this molecule, primarily targeting the benzylic methylene group.[4][5][6]

-

Mechanism: Oxidation of the benzylic C-H bond can proceed via a radical mechanism or through the formation of an intermediate hemiacetal. Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst.[2]

-

Potential Products:

-

Primary Oxidation: Oxidation of one C-H bond would lead to the formation of a hemiacetal, which would be unstable and collapse to yield 2-bromobenzaldehyde and 3-methylphenol .

-

Further Oxidation: More aggressive oxidation could lead to the formation of 2-bromobenzoic acid . Studies have shown that benzyl ethers can be oxidized to benzoate esters.[7][8] In this case, subsequent hydrolysis of a potential intermediate ester would yield the carboxylic acid.

-

Photolytic Degradation

Photodegradation involves the degradation of a molecule upon exposure to light. Brominated aromatic compounds are known to be susceptible to photolysis.[9][10][11]

-

Mechanism: The primary photolytic degradation pathway is expected to be the homolytic cleavage of the C-Br bond, generating a phenyl radical and a bromine radical. The phenyl radical can then abstract a hydrogen atom from the solvent or another molecule to form benzyl-(3-methylphenyl)ether .

-

UV Wavelength: The degradation rate is often dependent on the wavelength of light, with shorter wavelengths (UV range) typically causing more rapid degradation.[9]

Thermal Degradation

Thermal degradation occurs when a molecule is subjected to high temperatures. The thermal decomposition of ethers can proceed through complex radical chain mechanisms.[12][13][14][15]

-

Mechanism: At elevated temperatures, homolytic cleavage of the weakest bonds is likely to initiate decomposition. The C-O bond of the ether and the C-Br bond are potential sites for initial cleavage.

-

Potential Products: The thermal decomposition of ethers can lead to a complex mixture of products. For 2-Bromobenzyl-(3-methylphenyl)ether, potential products could include 2-bromotoluene , 3-methylphenol , and various rearrangement and fragmentation products.

Proposed Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of 2-Bromobenzyl-(3-methylphenyl)ether under different stress conditions.

Caption: Proposed Acid-Catalyzed Hydrolytic Degradation Pathway.

Caption: Proposed Oxidative Degradation Pathway.

Caption: Proposed Photolytic Degradation Pathway.

Experimental Protocols for Stability and Degradation Analysis

A systematic approach is required to experimentally determine the stability and degradation pathways of 2-Bromobenzyl-(3-methylphenyl)ether.

Materials and Reagents

-

2-Bromobenzyl-(3-methylphenyl)ether (high purity)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., hydrochloric acid, sulfuric acid)

-

Bases (e.g., sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide, 30%)

-

High purity water

-

Reference standards for potential degradation products (if available)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).[16][17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of unknown degradation products.[16]

-

Gas Chromatography-Mass Spectrometry (GC-MS) for analysis of volatile degradants.[17]

-

Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation of isolated degradants.

-

pH meter

-

Photostability chamber

-

Oven/climate chamber for thermal stress studies

Forced Degradation Study Design

The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being overly complex.[18]

| Stress Condition | Parameters |

| Acid Hydrolysis | 0.1 M HCl, 60°C, for 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH, 60°C, for 24, 48, 72 hours |

| Neutral Hydrolysis | Water, 60°C, for 24, 48, 72 hours |

| Oxidation | 3% H₂O₂, room temperature, for 24, 48, 72 hours |

| Photostability | ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter) |

| Thermal Stability | 80°C, for 1, 3, 7 days |

Analytical Method Development

A stability-indicating analytical method, typically a reverse-phase HPLC method, must be developed and validated.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with or without a buffer like formic acid or ammonium acetate)

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Experimental Workflow

Caption: General workflow for forced degradation studies.

Conclusion

This technical guide provides a predictive analysis of the stability and degradation pathways of 2-Bromobenzyl-(3-methylphenyl)ether based on fundamental chemical principles and data from related compounds. The primary anticipated degradation pathways include acid-catalyzed hydrolysis of the ether linkage, oxidative cleavage of the benzylic C-H bonds to form aldehydes and carboxylic acids, and photolytic cleavage of the C-Br bond. The provided experimental protocols offer a robust framework for researchers to empirically determine the stability-indicating profile of this molecule. A thorough understanding of these degradation pathways is critical for the development of stable formulations and for ensuring the quality and safety of any products derived from this compound.

References

-

Cho, S. H., et al. (2010). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. The Journal of Organic Chemistry, 75(9), 3033–3036. [Link]

-

Pradhan, P. P., & Bobbitt, J. M. (2007). Facile Oxidation of Benzyl Ethers by In Situ Generated o-Iodoxybenzoic Acid. ProQuest. [Link]

-

Cho, S. H., et al. (2010). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. ACS Publications. [Link]

-

Laidler, K. J., & Wojciechowski, B. W. (1961). The Thermal Decomposition of Methyl‐n‐Butyl Ether. The Journal of Chemical Physics, 35(5), 1830-1838. [Link]

-

Li, Y., et al. (2020). Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP. RSC Publishing. [Link]

-

Thottumkara, A. P., & Vinod, T. K. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Conference Services. [Link]

-

Hobbs, J. E., & Hinshelwood, C. N. (1938). A study of the chain reaction in the thermal decomposition of diethyl ether. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 167(931), 447-455. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]

-

Staveley, L. A. K., & Hinshelwood, C. N. (1937). The thermal decomposition of diethyl ether. III. The action of inhibitors and the mechanism of the reaction. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 159(897), 192-207. [Link]

-

Staveley, L. A. K., & Hinshelwood, C. N. (1936). The thermal decomposition of diethyl ether. I. Rate-pressure relations. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 154(882), 335-343. [Link]

-

Unacademy. (2022, February 11). Benzyl Phenyl Ether Hydrolysis Reaction NEET 12th Chemistry AlcoholPhenol and Ether. YouTube. [Link]

-

Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. PMC. [Link]

-

Payne, J. T., et al. (2021). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis, 11(24), 14966–14973. [Link]

-

Klick, S., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(10). [Link]

-

Smollich, M., et al. (2021). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. DuEPublico - Uni DUE. [Link]

-

Al-Odaini, N. A., et al. (2013). Photodecomposition properties of brominated flame retardants (BFRs). Murdoch University. [Link]

-

Freeman, G. R. (1958). The thermal decomposition of diethyl ether. V. The production of ethanol from diethyl ether and the pyrolysis of ethanol. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 245(1240), 75-87. [Link]

-

The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage. YouTube. [Link]

-

Wang, Y., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 233, 01021. [Link]

-

Zgoła-Grześkowiak, A., et al. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. PMC. [Link]

-

Chemsrc. (n.d.). 2-Bromobenzyl Methyl Ether. Chemsrc. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Shinde, P. L., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5035-5041. [Link]

-

Al-Majed, A. A., et al. (2021). Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method. PMC. [Link]

-

Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS. [Link]

-

Separation Science. (2023, March 24). Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Peruncheralathan, S., & Ila, H. (2003). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 115(5-6), 689-693. [Link]

-

MPL Lösungsfabrik. (2018, August 23). Stability-indicating methods and their role in drug's quality control. MPL Lösungsfabrik. [Link]

-

Waterman, K. C. (2021). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Bromobenzyl alcohol, 2-methylpropyl ether. Cheméo. [Link]

-

Jones, B. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]

-

van der Westhuizen, J. H., et al. (2018). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. [Link]

-

International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. IJSDR. [Link]

-

Otsuka, S., et al. (2020). Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. ResearchGate. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

-

Reddit. (2014, November 17). Will BBr3 cleave a benzyl ether?. Reddit. [Link]

-

Bock, C., et al. (2000). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 66(9), 4085–4089. [Link]

- Google Patents. (n.d.). CN101671238B - Preparation method of 2-bromoethyl methyl ether.

-

ResearchGate. (2022, August 6). (PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 3-[(2-Methylphenyl)(phenyl)methoxy]-9-propyl-9-azabicyclo[3.3.1]nonane Properties. EPA. [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. youtube.com [youtube.com]

- 4. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Oxidation of Benzyl Ethers by <em>in situ</em> Generated <em>o</em>-Iodoxybenzoic Acid - ProQuest [proquest.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. conferenceservices.siu.edu [conferenceservices.siu.edu]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Portal [researchportal.murdoch.edu.au]

- 11. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 17. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]

- 18. sgs.com [sgs.com]

Methodological & Application

Purification of 2-Bromobenzyl-(3-methylphenyl)ether by column chromatography

Application Note: Optimized Purification of 2-Bromobenzyl-(3-methylphenyl)ether via Flash Column Chromatography

Abstract & Strategic Overview

The isolation of 2-Bromobenzyl-(3-methylphenyl)ether typically follows a Williamson ether synthesis or Mitsunobu reaction. While the synthesis is chemically straightforward, the purification presents a specific hydrodynamic challenge: the target ether often possesses a retention factor (

This protocol details a high-resolution flash chromatography strategy designed to resolve the lipophilic ether from non-polar halide impurities and polar phenolic starting materials. We prioritize a dry-loading technique combined with a shallow-gradient elution to maximize theoretical plate count and yield.

Chemical Context & Impurity Profile[1][2]

To design an effective separation, one must understand the mixture's composition. The crude reaction matrix typically contains three distinct polarity zones:

| Component | Role | Polarity | Interaction with Silica | |

| 2-Bromobenzyl bromide | Reagent | Non-polar | Minimal (Hydrophobic) | 0.85 – 0.95 |

| 2-Bromobenzyl-(3-methylphenyl)ether | Target | Moderately Non-polar | Dipole-Dipole | 0.45 – 0.55 |

| 3-Methylphenol (m-Cresol) | Reagent | Polar (Acidic) | H-Bonding (Strong) | 0.10 – 0.20 |

*Values are approximate and dependent on silica activity.

Chemist’s Insight: The primary failure mode in this purification is "front-running" impurities. The benzyl bromide is a lachrymator and often co-elutes with the target if the gradient rises too quickly. Conversely, the phenol will streak if the column is overloaded.

Pre-Purification Workup (Critical)

Do not rely solely on chromatography. A robust chemical workup reduces the mass load on the column and improves resolution.

-

Phenol Removal: Wash the organic reaction mixture (EtOAc or Et₂O) twice with 1M NaOH . This converts unreacted m-cresol into its water-soluble phenolate salt, removing >95% of the polar impurity before the column.

-

Halide Scavenging (Optional High-Purity Step): If the benzyl bromide excess was large (>1.5 eq), add 1.0 eq of triethylamine or a polymer-supported amine scavenger to the crude mixture and stir for 1 hour. This converts the volatile benzyl bromide into a quaternary ammonium salt, which will remain at the baseline of the column.

Experimental Protocol

Phase A: Thin Layer Chromatography (TLC) Optimization

Before packing the column, the solvent system must be tuned.

-

Plate: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).

-

Visualization: UV (254 nm) is primary. Iodine chamber is secondary for confirming the alkyl halide.

Protocol:

-

Prepare a 100% Hexane mobile phase. Spot the crude. Run.

-

Result: Target likely stays at baseline or moves slightly. Bromide moves to solvent front.[1]

-

-

Prepare 5% EtOAc in Hexane.[2]

-

Result: Target should move to

~0.25-0.35. This is the ideal "sweet spot" for flash chromatography [1].

-

Phase B: Column Packing & Loading

Method: Dry Loading (Solid Load) Rationale: Benzyl ethers are often oils or low-melting solids. Wet loading with a strong solvent (like DCM) often causes "band broadening," destroying the separation between the bromide and the ether. Dry loading concentrates the sample into a tight band.

-

Dissolve crude oil in minimum Dichloromethane (DCM).

-

Add Celite® 545 or Silica Gel (ratio 1:2 crude:solid by weight).

-

Rotary evaporate until a free-flowing powder is obtained.

-

Pack a glass column with Silica Gel 60 (230–400 mesh). Flush with 100% Hexanes.

-

Add the dry-load powder gently to the top of the sand/silica bed. Cover with a second layer of sand.

Phase C: Gradient Elution Strategy

Avoid isocratic elution if the bromide is present. Use a step gradient .

| Step | Solvent Composition | Volume (Column Volumes) | Purpose |

| 1 | 100% Hexanes | 2 CV | Elute unreacted 2-bromobenzyl bromide (Waste). |

| 2 | 2% EtOAc / 98% Hexanes | 2 CV | Transition phase; move target from baseline. |

| 3 | 5% EtOAc / 95% Hexanes | 4-6 CV | Elute Target Ether. Collect fractions. |

| 4 | 20% EtOAc / 80% Hexanes | 2 CV | Flush remaining polar impurities (Phenols/Alcohols). |

Visualization of Workflow

The following diagrams illustrate the logical flow and the separation mechanics.

Figure 1: End-to-end purification workflow emphasizing pre-column chemical purification.

Figure 2: Chromatographic behavior of the reaction components on Normal Phase Silica.

Troubleshooting & Quality Control

-

Issue: Co-elution of Bromide.

-

Fix: Use 100% Toluene as the mobile phase instead of Hexane/EtOAc. The

interactions between Toluene and the aromatic rings can alter selectivity, often pulling the ether away from the alkyl halide [2].

-

-

Issue: Product Streaking.

-

Fix: Although rare for ethers, if the product streaks, it may contain trace unreacted phenol. Add 0.1% Acetic Acid to the mobile phase to suppress ionization of the phenol, sharpening the impurity peak so it doesn't overlap with the product.

-

-

Validation:

-

Always verify the final pool by 1H NMR . Look for the disappearance of the benzylic protons of the bromide (

ppm) and the appearance of the ether benzylic protons (

-

References

-

Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[3][4][5] J. Org.[5][6] Chem.1978 , 43 (14), 2923–2925.[4] [Link]

-

Reich, H. J. "Chromatography Solvent Systems." University of Wisconsin-Madison Chemistry Department.[Link]

- Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. (General reference for Williamson Ether Synthesis workup).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. iajps.com [iajps.com]

- 5. Rapid chromatographic technique for preparative separations with moderate resolution [ouci.dntb.gov.ua]

- 6. A Modern Apparatus for Performing Flash Chromatography: An Experiment for the Organic Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

High-Purity Recovery of 2-Bromobenzyl-(3-methylphenyl)ether via Optimized Recrystallization Protocols

An Application Note for Drug Development Professionals

Abstract This application note provides detailed, scientifically-grounded protocols for the purification of 2-Bromobenzyl-(3-methylphenyl)ether, a compound with potential applications as an intermediate in medicinal chemistry and materials science.[1] The purification of such intermediates is a critical step in drug development to ensure the integrity of subsequent synthesis steps and the purity of the final active pharmaceutical ingredient (API). This guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing solvent selection and crystallization dynamics. We present two robust methods—a single-solvent and a dual-solvent (solvent/anti-solvent) system—designed to yield high-purity crystalline material. This document is intended for researchers, chemists, and process development scientists seeking a reliable and scalable purification strategy.

Introduction: The Imperative for Purity

2-Bromobenzyl-(3-methylphenyl)ether is an aromatic ether whose structural motifs are common in pharmacologically active molecules. As with any synthetic intermediate, its purity directly impacts the yield, purity, and side-product profile of downstream reactions. Recrystallization remains a powerful, cost-effective, and scalable technique for achieving exceptional levels of purity, often surpassing what is achievable by chromatography alone.[2]

The fundamental principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures.[3] An ideal recrystallization process involves dissolving the crude, impure solid in a minimum amount of a hot solvent, in which the impurities are either highly soluble or completely insoluble. Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes mismatched impurity molecules.

Physicochemical Profile and Strategic Solvent Selection

The molecular structure of 2-Bromobenzyl-(3-methylphenyl)ether—comprising two aromatic rings, an ether linkage, and a bromine substituent—defines its solubility characteristics. The molecule possesses significant non-polar character due to the phenyl rings but also has moderate polarity from the C-O ether bond and the C-Br bond. This duality informs our solvent selection strategy, based on the principle of "like dissolves like".[3]

A systematic approach to solvent screening is paramount. The ideal solvent should exhibit high solvency for the target compound at its boiling point and low solvency at low temperatures (e.g., 0-4 °C) to maximize recovery.[4]

Table 1: Solvent Selection Guide for 2-Bromobenzyl-(3-methylphenyl)ether

| Solvent | Boiling Point (°C) | Polarity | Predicted Utility & Rationale |

| Ethanol | 78 | Polar | Primary Candidate (Single-Solvent): The compound is likely to be sparingly soluble at room temperature but highly soluble when hot, making it an excellent choice for a single-solvent system.[5] |

| Isopropanol | 82 | Polar | Primary Candidate (Single-Solvent): Similar properties to ethanol, offering a slightly higher boiling point which can enhance solubility of some compounds. |

| Ethyl Acetate | 77 | Intermediate | Good Solvent (Solvent/Anti-Solvent): Likely to dissolve the compound readily. Its intermediate polarity and moderate boiling point make it a good partner for a non-polar anti-solvent like hexanes. |

| Toluene | 111 | Non-polar | Good Solvent (Solvent/Anti-Solvent): Structural similarity to the target molecule suggests high solubility.[6][7][8] Its high boiling point can be advantageous for dissolving stubborn solids but may be difficult to remove completely. |

| Hexanes | ~69 | Non-polar | Anti-Solvent: The compound is expected to have very low solubility in hexanes, making it an ideal precipitating agent when paired with a "good" solvent like ethyl acetate or toluene.[3] |

| Water | 100 | Very Polar | Unsuitable: The organic nature of the target compound makes it highly insoluble in water. However, water can be a good choice for precipitating highly polar compounds.[9] |

Core Experimental Workflow

The following diagram illustrates the generalized workflow and decision points in a recrystallization experiment.

Caption: General workflow for purification by recrystallization.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted within a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[10]

Protocol A: Single-Solvent Recrystallization with Ethanol

This method is preferred for its simplicity when a suitable single solvent is identified.

-

Preparation: Place 1.0 g of crude 2-Bromobenzyl-(3-methylphenyl)ether into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Dissolution: In a separate beaker, gently heat approximately 20-30 mL of ethanol on a hotplate. Add the hot ethanol to the Erlenmeyer flask in small portions (1-2 mL at a time) while stirring and heating.[11] Continue adding solvent until the solid just fully dissolves. Causality: Using the minimum amount of solvent is critical for maximizing the yield upon cooling.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula tip of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes. Rationale: Activated charcoal adsorbs high-molecular-weight colored impurities.

-

Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4] Rinse the original flask and filter paper with a small amount of hot solvent.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask. Slow cooling promotes the formation of large, pure crystals.[12]

-

Yield Maximization: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.[3]

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

-

Washing: Wash the crystals with two small portions (2-3 mL each) of ice-cold ethanol to remove any adhering impurities from the mother liquor.[11]

-

Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry. For final drying, transfer the crystals to a pre-weighed watch glass and place them in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol B: Solvent/Anti-Solvent Recrystallization with Ethyl Acetate/Hexanes

This method is highly effective when no single solvent provides the ideal solubility profile.

-

Preparation: Place 1.0 g of crude 2-Bromobenzyl-(3-methylphenyl)ether into a 50 mL Erlenmeyer flask.

-

Dissolution: At room temperature, add the "good" solvent (ethyl acetate) dropwise until the solid is completely dissolved. Use the absolute minimum volume required.

-

Precipitation: While stirring, add the "anti-solvent" (hexanes) dropwise. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

-

Re-solubilization: Add 1-2 drops of ethyl acetate to just redissolve the precipitate, resulting in a clear, saturated solution.[3]

-

Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. If crystals do not form readily, gently scratch the inside of the flask with a glass rod below the surface of the liquid or add a single seed crystal from a previous batch.[3][12]

-

Yield Maximization: Once crystal growth begins, place the flask in an ice-water bath for at least 30 minutes.

-

Collection & Drying: Follow steps 7-9 from Protocol A, washing the crystals with a small amount of ice-cold hexanes or an ice-cold mixture of ethyl acetate/hexanes (e.g., 1:5 v/v).

Validation and Troubleshooting

A successful recrystallization is validated by an increase in purity, most commonly assessed by melting point analysis and spectroscopic methods (NMR, LC-MS).

Table 2: Troubleshooting Common Recrystallization Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No Crystals Form Upon Cooling | 1. Too much solvent was used. 2. Solution is supersaturated but nucleation has not occurred. | 1. Gently heat the solution to boil off a portion of the solvent and re-cool. 2. Scratch the inner surface of the flask with a glass rod or add a seed crystal.[3][12] |

| Product "Oils Out" Instead of Crystallizing | The melting point of the solute is below the boiling point of the solvent, causing it to melt before dissolving.[3] | Add more of the primary solvent until the oil dissolves completely, then cool again. Alternatively, re-attempt with a lower-boiling point solvent system. |

| Low Recovery / Poor Yield | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled thoroughly in an ice bath. If yield is still low, a different solvent system with lower cold solubility is required. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.[4] |

| Crystals are Colored | Colored impurities are present and were not removed. | Re-dissolve the crystals and treat the hot solution with activated charcoal before proceeding with hot filtration and recrystallization (Protocol A, Step 3).[3] |

Conclusion

The two protocols detailed in this application note provide robust and reliable methods for the purification of 2-Bromobenzyl-(3-methylphenyl)ether. The choice between a single-solvent or a solvent/anti-solvent system will depend on the specific impurity profile of the crude material. By understanding the chemical principles behind solvent selection and crystallization, researchers can effectively adapt these methods to achieve the high degree of purity essential for applications in drug discovery and development.

References

-

Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Available at: [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

Chemsrc. (2025). 2-Bromobenzyl Methyl Ether | CAS#:1515-88-4. Available at: [Link]

-

University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Available at: [Link]

-

O'Donnell, G. (n.d.). Experiment 2: Recrystallization. CUNY Bronx Community College. Available at: [Link]

-

Reddit User Discussion. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Available at: [Link]

-

Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. Available at: [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Bromobenzyl alcohol, 2-methylpropyl ether. Available at: [Link]

-

Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4(44). Available at: [Link]

-

Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. Available at: [Link]

- Google Patents. (n.d.). CN100543003C - A kind of preparation method of p-bromobenzyl bromide.

-

University of California, Irvine. (n.d.). Recrystallization and Crystallization. Available at: [Link]

Sources

- 1. Buy 2-Bromobenzyl-(2,3-dimethylphenyl)ether [smolecule.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. rubingroup.org [rubingroup.org]

- 4. athabascau.ca [athabascau.ca]

- 5. Tips & Tricks [chem.rochester.edu]

- 6. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. 2-Bromobenzyl Methyl Ether | CAS#:1515-88-4 | Chemsrc [chemsrc.com]

- 11. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]

- 12. reddit.com [reddit.com]

Application Notes and Protocols for 2-Bromobenzyl-(3-methylphenyl)ether in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 2-Bromobenzyl-(3-methylphenyl)ether in materials science. The unique bifunctionality of this molecule, possessing both a reactive bromobenzyl group and a stable ether linkage, makes it a compelling candidate for the synthesis of advanced polymers. The primary application detailed herein is its use as a monomer for the creation of hyper-crosslinked aromatic polymers via Friedel-Crafts polymerization. Such materials are of significant interest for applications in gas sorption, catalysis, and as high-performance thermosets. Additionally, its potential as a crosslinking agent and a building block for functional materials is discussed. The protocols provided are grounded in established chemical principles and adapted from literature precedents for analogous compounds, offering a robust starting point for experimental investigation.

Introduction: The Potential of 2-Bromobenzyl-(3-methylphenyl)ether in Polymer Chemistry

2-Bromobenzyl-(3-methylphenyl)ether is an aromatic compound featuring a key reactive site: the benzylic bromide. This functional group is a potent electrophile, making it highly susceptible to Friedel-Crafts alkylation reactions. In the context of polymer science, this reactivity can be harnessed to form new carbon-carbon bonds, leading to the creation of extended polymer networks.

The ether linkage and the aromatic rings contribute to the thermal stability and rigidity of the potential polymer backbone. The meta-substituted methyl group on the phenyl ring can influence the solubility of the monomer and the final polymer, as well as its morphological and thermal properties. The primary application envisioned and detailed in this guide is the self-condensation of 2-Bromobenzyl-(3-methylphenyl)ether under Friedel-Crafts conditions to yield a crosslinked poly(phenylene-co-phenylene ether) network.

Application Note I: Monomer for Hyper-Crosslinked Aromatic Polymers

Principle of Polymerization: Electrophilic Aromatic Substitution